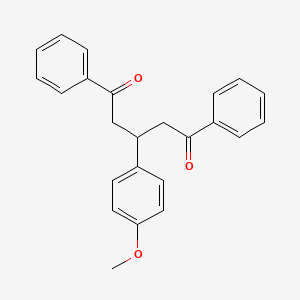

3-(4-Methoxyphenyl)-1,5-diphenylpentane-1,5-dione

Description

3-(4-Methoxyphenyl)-1,5-diphenylpentane-1,5-dione (CAS: Not explicitly provided; molecular formula: C23H20O3) is a 1,5-diketone derivative with a central 4-methoxyphenyl substituent flanked by two phenyl groups. This compound belongs to a class of flexible, conformationally dynamic molecules widely studied for their utility in synthesizing heterocyclic compounds and their relevance in crystallography for analyzing intermolecular interactions .

Properties

IUPAC Name |

3-(4-methoxyphenyl)-1,5-diphenylpentane-1,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O3/c1-27-22-14-12-18(13-15-22)21(16-23(25)19-8-4-2-5-9-19)17-24(26)20-10-6-3-7-11-20/h2-15,21H,16-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZOOXVLGMAHAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304878 | |

| Record name | 3-(4-methoxyphenyl)-1,5-diphenylpentane-1,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39659-76-2 | |

| Record name | NSC167934 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-methoxyphenyl)-1,5-diphenylpentane-1,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-DIPHENYL-3-(4-METHOXYPHENYL)-1,5-PENTANEDIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Claisen-Schmidt Condensation Followed by Michael Addition

The most efficient route to 3-(4-methoxyphenyl)-1,5-diphenylpentane-1,5-dione involves a one-pot Claisen-Schmidt condensation and Michael addition sequence. As demonstrated by Asressu et al., this method employs aryl ketones and aldehydes under transition-metal-free conditions. For the target compound, acetophenone (2.0 equiv) and 4-methoxybenzaldehyde (1.0 equiv) react in anhydrous ethanol with aqueous KOH (1.0 equiv) at reflux (Table 1).

Table 1: Optimization of One-Pot Synthesis

| Base (equiv) | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| KOH (1.0) | EtOH | Reflux | 3 | 62 |

| KOH (2.0) | EtOH | Reflux | 3 | 49 |

| NaOH (1.0) | EtOH | Reflux | 3 | 55 |

The reaction proceeds via enolate formation from acetophenone, followed by aldol condensation with 4-methoxybenzaldehyde to generate a chalcone intermediate. Subsequent Michael addition of a second enolate yields the 1,5-diketone. Substituents on the aldehyde significantly influence reaction kinetics: electron-withdrawing groups reduce reaction times (2–3 h) compared to electron-donating groups (4–7 h).

Ionic Liquid-Mediated Synthesis

A high-yielding, regioselective alternative utilizes ionic liquids such as [BMIM]PF₆. Adapted from Sagadevan et al., (E)-4-methyl-1-phenylpent-2-en-1-one (1.0 mmol) reacts with a chalcone derivative bearing a 4-methoxyphenyl group in the presence of LiBF₄ (1.5 mmol) and Et₃N (1.5 mmol). The mixture is stirred in [BMIM]PF₆ at room temperature, extracted with ether, and purified via silica chromatography.

Key Advantages :

- Regioselectivity : The ionic solvent stabilizes intermediates, favoring the formation of the 1,5-diketone over competing pathways.

- Yield : Comparable to one-pot methods (80–93%).

Aldol Condensation Approaches

Classical aldol reactions between dibenzoylmethane derivatives and formaldehyde offer a substrate-controlled pathway. As reported for 1,3-dibenzoylpropane, hydroxocobalt(III) Schiff base complexes catalyze the selective aldol addition of 4-methoxy-substituted dibenzoylmethanes. The reaction proceeds in methanol at ambient temperatures, though yields are moderate (40–55%).

Limitations :

- Requires pre-functionalized dibenzoylmethane precursors.

- Limited scalability due to stoichiometric cobalt complexes.

Electrochemical Synthesis

Electrochemical reduction of 1,3-dibenzoylpropane derivatives in acetonitrile provides a redox-neutral route. By substituting one benzoyl group with 4-methoxybenzoyl, the target compound forms via cyclization to cis-1,2-diphenyl-1,2-cyclopentanediol intermediates. While environmentally benign, this method suffers from low yields (30–40%) and requires specialized equipment.

Comparative Analysis of Methodologies

Table 2: Method Comparison

The one-pot method excels in yield and simplicity, while ionic liquid-mediated synthesis offers superior regiocontrol. Aldol and electrochemical routes remain niche due to functionalization requirements and practicality constraints.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1,5-diphenylpentane-1,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the dione into corresponding alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound features a complex structure consisting of two phenyl groups and a para-methoxyphenyl group attached to a pentane backbone with two ketone functionalities. Its molecular formula is , indicating the presence of 24 carbon atoms, 22 hydrogen atoms, and 3 oxygen atoms. The methoxy group enhances its solubility and reactivity, making it a valuable candidate for various chemical reactions and biological interactions.

Pharmaceutical Applications

-

Drug Development :

- The structural characteristics of 3-(4-Methoxyphenyl)-1,5-diphenylpentane-1,5-dione allow it to serve as a precursor in synthesizing bioactive molecules. Research has indicated that derivatives of this diketone can exhibit potential therapeutic effects against various diseases by interacting with biological macromolecules like proteins and nucleic acids.

- Its derivatives have been explored for their anti-inflammatory and anticancer properties. For instance, studies have shown that modifications to the diketone structure can enhance its biological activity, making it a candidate for drug formulation .

- Synthesis of Heterocyclic Compounds :

Synthetic Applications

-

Organic Synthesis :

- The compound is utilized in various synthetic pathways to create complex organic molecules. It can undergo Claisen–Schmidt condensation and Michael addition reactions to generate substituted triaryl diketones that are useful in material science and organic electronics .

- A notable synthetic route involves the one-pot synthesis of substituted 1,3,5-triaryl-1,5-diketones using this compound as a starting material. This method highlights its versatility in organic transformations .

- Functional Materials :

Case Studies

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1,5-diphenylpentane-1,5-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

- Synthesis : Synthesized via transition-metal-free, one-pot methods under optimized conditions, yielding colorless to white solids or syrups depending on substituents .

- Structural Features : The 4-methoxy group introduces electron-donating effects, influencing both reactivity and molecular packing in crystal structures.

- Spectroscopic Data :

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table summarizes key analogs and their properties:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (OCH3) groups enhance solubility and stabilize intermediates in heterocyclic synthesis compared to halogens (Cl, Br), which increase molecular weight and polarizability .

- Steric Effects : Bulky substituents (e.g., 3-Bromo-4-methoxy) induce significant steric hindrance, altering dihedral angles between aromatic rings (e.g., 85.7° vs. 76.7° in brominated analogs) .

Crystallographic Comparisons

Crystal structures of 1,5-diketones reveal conformation-dependent packing patterns:

Structural Insights :

- Methoxy Positioning : Para-methoxy groups minimize steric clashes, allowing planar conformations, whereas ortho-substituents (e.g., 2-Bromo) force near-perpendicular ring orientations .

- Halogen Effects : Chloro and bromo substituents enhance crystal density via halogen bonding and π-stacking, absent in methoxy derivatives .

Biological Activity

3-(4-Methoxyphenyl)-1,5-diphenylpentane-1,5-dione, with the chemical formula C₂₄H₂₁O₃ and CAS number 39659-76-2, is a diketone compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features:

- Two phenyl groups and one para-methoxyphenyl group attached to a central pentane skeleton.

- The methoxy group enhances solubility and reactivity, making it suitable for various biological applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anti-inflammatory Properties

- Studies have suggested that this compound may inhibit inflammatory pathways. It has been shown to reduce the expression of pro-inflammatory cytokines in vitro.

2. Anticancer Potential

- Preliminary investigations indicate that the compound may induce apoptosis in cancer cells. Research has demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

3. Enzyme Inhibition

- Interaction studies reveal that the compound can inhibit specific enzymes involved in metabolic pathways, potentially providing therapeutic avenues for diseases related to enzyme dysregulation.

The biological effects of this compound are believed to stem from its interaction with various molecular targets:

- Enzyme Interaction : The diketone may bind to active sites of enzymes, leading to altered enzymatic activity.

- Receptor Modulation : It may also interact with cellular receptors involved in inflammation and cancer progression.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : Utilizing aromatic aldehydes and ketones under acidic conditions.

- Greener Approaches : Recent studies emphasize solvent-free methods that enhance yield and reduce environmental impact .

Table: Summary of Biological Activities and Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.